3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyrrolo[3,4-d][1,2]oxazole ring, and various substituents such as a chloro and nitro group. The presence of these functional groups and the heterocyclic rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsThe pyrrolo[3,4-d][1,2]oxazole ring is then synthesized and coupled with the furan ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and oxidized forms with different functional groups .
Scientific Research Applications
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloro and nitro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 3-[5-(4-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 3-[5-(4-methylphenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Uniqueness
The uniqueness of 3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H18ClN3O6 |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H18ClN3O6/c28-16-11-12-19(20(15-16)31(34)35)21-13-14-22(36-21)24-23-25(37-30(24)18-9-5-2-6-10-18)27(33)29(26(23)32)17-7-3-1-4-8-17/h1-15,23-25H |
InChI Key |
DWUDWRLVTZJRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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